molecular formula C16H16N4S B4543243 2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4543243
M. Wt: 296.4 g/mol
InChI Key: XWOYEYIMUBBUQC-UHFFFAOYSA-N
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Description

2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of 4-ethenylbenzyl chloride with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: The compound has shown promise in preclinical studies as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of key biological processes. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, such as the presence of the ethenylphenylmethylsulfanyl group and the dimethyl substitution on the triazolopyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-4-13-5-7-14(8-6-13)10-21-16-18-15-17-11(2)9-12(3)20(15)19-16/h4-9H,1,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOYEYIMUBBUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC=C(C=C3)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
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2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
2-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

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